Methyl 2-(trifluoromethyl)acrylate

157 nm Photolithography Fluoropolymer Resist Optical Transparency

Methyl 2-(trifluoromethyl)acrylate (MTFMA, CAS 382-90-1) is a specialized α-substituted fluorinated acrylate monomer featuring a trifluoromethyl group directly bonded to the α-carbon of the acrylic ester. This molecular architecture imparts extreme electron deficiency to the vinyl group, which fundamentally alters its polymerization behavior compared to conventional acrylates and methacrylates.

Molecular Formula C5H5F3O2
Molecular Weight 154.09 g/mol
CAS No. 382-90-1
Cat. No. B1304038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(trifluoromethyl)acrylate
CAS382-90-1
Molecular FormulaC5H5F3O2
Molecular Weight154.09 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C)C(F)(F)F
InChIInChI=1S/C5H5F3O2/c1-3(4(9)10-2)5(6,7)8/h1H2,2H3
InChIKeyGTRBXMICTQNNIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(trifluoromethyl)acrylate (CAS 382-90-1): A Strategic α-CF3 Acrylate Monomer for Advanced Fluoropolymer Design and Procurement


Methyl 2-(trifluoromethyl)acrylate (MTFMA, CAS 382-90-1) is a specialized α-substituted fluorinated acrylate monomer featuring a trifluoromethyl group directly bonded to the α-carbon of the acrylic ester [1]. This molecular architecture imparts extreme electron deficiency to the vinyl group, which fundamentally alters its polymerization behavior compared to conventional acrylates and methacrylates [2]. MTFMA serves as a critical building block for synthesizing fluoropolymers with enhanced transparency at deep-UV (157 nm) and extreme-UV wavelengths, superior e-beam lithographic sensitivity, and controlled anionic polymerization characteristics [3]. The compound is typically supplied as a liquid stabilized with <50 ppm 4-Hydroxy-TEMPO to prevent premature polymerization during storage and handling .

Why Methyl 2-(trifluoromethyl)acrylate (CAS 382-90-1) Cannot Be Replaced by Standard Acrylates or Methacrylates in Critical Applications


Generic substitution of MTFMA with conventional acrylates (e.g., methyl acrylate, MA) or methacrylates (e.g., methyl methacrylate, MMA) is not scientifically viable due to the profound electronic and steric influence of the α-trifluoromethyl group [1]. This substituent dramatically increases the monomer's e-value (a measure of electron deficiency) and alters the reactivity ratios in copolymerization, often preventing radical homopolymerization entirely while enabling selective anionic polymerization pathways [2]. Furthermore, the α-CF3 moiety imparts critical performance attributes—such as greatly enhanced transparency at 157 nm (1,000× more transparent than non-fluorinated analogs) and significantly higher e-beam sensitivity (requiring an order of magnitude less dose than PMMA and ZEP)—that are absent in non-fluorinated or differently substituted analogs [3][4]. Therefore, direct substitution without rigorous re-optimization of polymerization conditions and final material properties will lead to catastrophic performance failure in targeted advanced lithography and specialty coating applications.

Quantitative Performance Differentiation Guide for Methyl 2-(trifluoromethyl)acrylate (CAS 382-90-1) Versus Key Analogs


Deep-UV (157 nm) Transparency: 1,000-Fold Improvement Over Non-Fluorinated Analogues

Poly(methyl 2-(trifluoromethyl)acrylate) (PMTFMA) demonstrates vastly superior optical transparency at the critical 157 nm lithography wavelength compared to its non-fluorinated structural analogues [1]. This property is essential for next-generation photoresist materials, where high absorbance by the polymer matrix limits resolution and throughput.

157 nm Photolithography Fluoropolymer Resist Optical Transparency

E-Beam Lithography Sensitivity: An Order of Magnitude Lower Dose Requirement Compared to PMMA and ZEP

Polymers derived from α-CF3 acrylates, including PMTFMA, exhibit significantly enhanced sensitivity as non-chemically amplified e-beam resists [1]. The α-CF3 substituent increases backbone-scission efficiency while suppressing cross-linking, leading to a substantial reduction in the required exposure dose compared to industry-standard positive-tone resists [2].

E-beam Lithography Resist Sensitivity Chain Scission Efficiency

Copolymerization Reactivity Ratios: MTFMA (r1 = 0) vs. MMA (r2 = 2.36) Dictates Polymer Microstructure

The radical copolymerization behavior of MTFMA with methyl methacrylate (MMA) is governed by highly disparate monomer reactivity ratios [1]. This stark difference provides a quantitative basis for controlling comonomer incorporation and sequence distribution in copolymers, enabling the rational design of materials with tailored properties [2].

Copolymerization Kinetics Reactivity Ratios Polymer Microstructure Control

Anionic Polymerization Reactivity: MTFMA Derivatives Exhibit Higher Reactivity Than Conventional Acrylates

Under anionic polymerization conditions, the electron-withdrawing α-CF3 group greatly enhances the reactivity of acrylate monomers [1]. This allows for controlled anionic homopolymerization, a pathway that is typically not feasible for the radical homopolymerization of MTFMA [2].

Anionic Polymerization Monomer Reactivity Fluorinated Monomers

Refractive Index: MTFMA (n20/D 1.359) Offers Lower Refractive Index Than MMA (n20/D 1.414) for Optical Applications

The incorporation of fluorine atoms, particularly the -CF3 group, is a well-established strategy for lowering the refractive index of polymeric materials . This physical property is crucial for applications such as anti-reflective coatings, optical fibers, and cladding materials [1].

Refractive Index Optical Polymers Fluorinated Materials

Procurement-Driven Application Scenarios for Methyl 2-(trifluoromethyl)acrylate (CAS 382-90-1) Based on Verified Differential Performance


Next-Generation 157 nm and EUV Photoresist Formulation

This application directly leverages the 1,000-fold improvement in transparency at 157 nm . For research groups and industrial fabs working on deep-UV and extreme-UV lithography, MTFMA is a critical monomer for synthesizing polymer backbones that minimize optical absorbance. Procurement of MTFMA is justified for projects specifically targeting 157 nm or EUV resist platforms, where conventional methacrylate polymers absorb too strongly and degrade imaging performance.

High-Throughput E-Beam Lithography Resists

This scenario is supported by quantitative evidence showing PMTFMA exhibits a 2.8-4.0× faster photospeed and requires an order of magnitude less dose than industry-standard PMMA and ZEP resists . Researchers and mask-making facilities aiming to increase e-beam writing throughput and reduce operational costs should procure MTFMA to synthesize these highly sensitive, non-chemically amplified resists. The performance advantage directly translates to higher productivity and lower cost per exposure.

Precision Synthesis of Copolymers with Controlled Microstructure

The determination of monomer reactivity ratios (rMTFMA = 0, rMMA = 2.36) provides a rigorous framework for copolymer design . This application is relevant for polymer chemists seeking to create copolymers with specific sequence distributions (e.g., alternating or gradient structures) using MTFMA as a comonomer. Procurement is justified for projects where controlling the incorporation of fluorinated units along the polymer chain is essential for achieving targeted thermal, mechanical, or surface properties.

Development of Low Refractive Index Optical Coatings and Materials

The lower refractive index of MTFMA (n20/D 1.359) compared to standard methacrylates (e.g., MMA at ~1.414) is the key differentiator for this application . Scientists developing anti-reflective coatings, optical fiber claddings, or low-k dielectric materials should procure MTFMA to formulate polymers with reduced refractive index. This property enables better light management and signal integrity in advanced optical and photonic devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(trifluoromethyl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.